3-Methoxy-4-tetrazol-1-yl-phenylamine
Description
Significance of Tetrazole and Phenylamine Moieties in Organic Synthesis
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a highly valued functional group in organic and medicinal chemistry. beilstein-journals.orgresearchgate.net It is often employed as a bioisostere for the carboxylic acid group, offering a similar acidic pKa but with improved metabolic stability and pharmacokinetic properties. beilstein-journals.orgresearchgate.net The synthesis of tetrazoles can be achieved through various methods, with the [3+2] cycloaddition of azides and nitriles being a common and effective route. nih.gov The versatility of the tetrazole moiety is further enhanced by its ability to participate in a range of chemical transformations, making it a valuable building block for more complex molecules. beilstein-archives.orgresearchgate.net
Phenylamine, or aniline (B41778), and its derivatives are fundamental components in a vast array of organic compounds. The amino group attached to a benzene (B151609) ring can be readily functionalized, allowing for the construction of diverse molecular architectures. Phenylamines are crucial intermediates in the synthesis of dyes, polymers, and pharmaceuticals. In medicinal chemistry, the phenylamine scaffold is a common feature in drugs targeting a wide range of diseases.
Overview of Aromatic Amine-Containing Heterocycles in Advanced Chemistry
Aromatic amine-containing heterocycles are a broad and vital class of organic compounds that form the backbone of numerous natural products, pharmaceuticals, and functional materials. chemimpex.com The presence of both an aromatic system and an amino group imparts a unique combination of electronic and structural properties, influencing their reactivity, intermolecular interactions, and biological activity. These compounds are integral to the development of antihypertensive, anti-inflammatory, and antimicrobial agents. chemimpex.com The ability of the amino group to act as a hydrogen bond donor and acceptor, coupled with the electronic nature of the heterocyclic ring, allows for precise tuning of a molecule's properties for specific applications.
Research Landscape of 3-Methoxy-4-tetrazol-1-yl-phenylamine and Related Analogs
While the broader class of phenylamine-tetrazole compounds has garnered significant attention, dedicated research focusing specifically on this compound is still emerging. The available information primarily consists of its chemical identity and basic properties, with limited published data on its synthesis, characterization, and specific applications.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H9N5O | uni.lu |
| Molecular Weight | 191.19 g/mol | scbt.com |
| CAS Number | 524040-12-8 | N/A |
| Predicted XlogP | 0.5 | uni.lu |
The exploration of related analogs, such as 3-methyl-4-(1H-tetrazol-1-yl)aniline, provides some insight into the potential of this structural class. scbt.com These analogs are often investigated for their utility as biochemicals in proteomics research and as building blocks in the synthesis of more complex molecules. scbt.com The methoxy (B1213986) group in this compound is expected to influence the compound's electronic properties and lipophilicity, potentially impacting its biological activity and reactivity compared to its non-methoxylated counterparts.
Future research is anticipated to focus on the development of efficient synthetic routes to this compound and a thorough investigation of its chemical and physical properties. Furthermore, exploring its potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents, and in materials science, for the creation of new functional materials, will be crucial areas of study. The unique combination of the electron-donating methoxy group, the versatile phenylamine core, and the bioisosteric tetrazole ring positions this compound as a promising candidate for further scientific inquiry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-(tetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-8-4-6(9)2-3-7(8)13-5-10-11-12-13/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPYLXVIGMMVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354654 | |
| Record name | 3-Methoxy-4-tetrazol-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524040-12-8 | |
| Record name | 3-Methoxy-4-tetrazol-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methoxy 4 Tetrazol 1 Yl Phenylamine and Derivatives
Multicomponent Reaction (MCR) Strategies for Tetrazole Ring Systems
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, offering a convergent and efficient pathway to complex molecular scaffolds like tetrazoles. acs.org These reactions are characterized by their high atom economy and procedural simplicity, as multiple bond-forming events occur in a single pot, reducing the need for intermediate purification steps and minimizing waste. benthamdirect.combohrium.com The application of MCRs has become a significant strategy for generating libraries of tetrazole-based compounds for various applications, including drug discovery. beilstein-journals.orgbeilstein-archives.org
The Ugi-azide reaction is a prominent MCR and one of the most efficient methods for the synthesis of 1,5-disubstituted-1H-tetrazoles. mdpi.comnih.gov This four-component reaction typically involves an aldehyde, an amine, an isocyanide, and an azide (B81097) source (often trimethylsilyl (B98337) azide, TMSN₃, as a safer alternative to hydrazoic acid) to produce highly functionalized tetrazole derivatives under mild conditions. nih.govsciforum.net The versatility of the Ugi-azide process allows for a wide range of substrates, enabling the creation of diverse molecular structures. acs.org The reaction proceeds through the formation of an α-amino nitrile intermediate, which then undergoes a [3+2] cycloaddition with the azide to form the stable tetrazole ring. beilstein-journals.org This method is particularly valuable for its ability to introduce complexity and build drug-like scaffolds in a single, efficient step. mdpi.com
Table 1: Examples of Ugi-Azide Reaction Substrate Scope
| Aldehyde | Amine | Isocyanide | Azide Source | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Aniline (B41778) | tert-Butyl isocyanide | TMSN₃ | Methanol (B129727) | Good | mdpi.com |
| Heptaldehyde | Cyclohexylamine | tert-Butyl isocyanide | TMSN₃ | Solvent-free (Ultrasound) | 52% | sciforum.net |
| Aromatic Aldehydes | Aromatic Amines | Various Isocyanides | TMSN₃ | Trifluoroethanol | Good-High | beilstein-journals.org |
This table is interactive and represents a selection of reported reaction conditions and outcomes.
The Passerini reaction is another cornerstone of multicomponent chemistry, traditionally involving an aldehyde or ketone, an isocyanide, and a carboxylic acid to form an α-acyloxy amide. researchgate.net A significant variation, the Passerini-tetrazole three-component reaction (PT-3CR), replaces the carboxylic acid with an azide source (like TMSN₃) to directly synthesize 5-(1-hydroxyalkyl)tetrazoles. nih.gov This reaction provides a novel and efficient route to tetrazole building blocks that can be further modified. beilstein-journals.org For instance, the resulting hydroxyl group can be oxidized to an aldehyde, creating a versatile handle for subsequent MCRs or other chemical transformations. beilstein-journals.orgbeilstein-journals.org This strategy is advantageous over traditional, often lengthy and hazardous, methods for producing 1-substituted tetrazole-5-carbaldehydes. beilstein-journals.org The PT-3CR has been shown to be effective with a broad range of aldehydes and isocyanides, demonstrating its utility in generating molecular diversity. nih.gov
Table 2: Passerini-Tetrazole Reaction (PT-3CR) Examples
| Oxo Component | Isocyanide | Azide Source | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Aromatic Aldehydes | Benzyl (B1604629) Isocyanide | TMSN₃ | Methanol:Water (1:1) | Sonication | Moderate-Good | nih.gov |
| Aliphatic Aldehydes | Aliphatic Isocyanides | TMSN₃ | Methanol:Water (1:1) | Sonication | Good-Excellent | nih.govrsc.org |
This table is interactive and showcases the versatility of the PT-3CR under various conditions.
Directed Synthesis of Substituted Phenylamine-Tetrazole Conjugates
The direct synthesis of specifically substituted conjugates like 3-methoxy-4-tetrazol-1-yl-phenylamine requires precise control over the introduction of functional groups and the formation of the aryl-tetrazole bond. This involves methodologies that can accommodate pre-functionalized starting materials and ensure high regioselectivity during the key coupling steps.
The synthesis of phenylamine-tetrazole structures necessitates methods that can either start with or create the substituted aniline precursor. A common strategy involves the [3+2] cycloaddition of an azide source to a substituted benzonitrile. For the target compound, this would involve a precursor like 4-amino-2-methoxybenzonitrile. Alternatively, functional groups can be introduced onto a pre-formed phenyl-tetrazole core, although this can be more challenging due to the directing effects of the existing substituents. A highly effective and general methodology for the synthesis of aryl tetrazole amines involves a one-pot process starting from thiourea (B124793) derivatives. researchgate.netias.ac.in This approach uses a cobalt catalyst to facilitate a consecutive desulfurization and C-N cross-coupling reaction with a suitably substituted aryl iodide, providing a regioselective route to the desired amine-functionalized products. researchgate.netias.ac.in
A significant challenge in the synthesis of N-substituted tetrazoles is controlling the regioselectivity of the bond formation. The alkylation or arylation of a 5-substituted-1H-tetrazole can potentially occur at any of the four ring nitrogens, though reaction at N1 and N2 is most common, leading to mixtures of 1,5- and 2,5-disubstituted isomers. rsc.org The final product ratio is influenced by factors such as the nature of the electrophile, steric hindrance, and reaction conditions. rsc.org Achieving high regioselectivity for the 1,5-isomer, as required for this compound, often necessitates specific synthetic strategies. Direct C-H arylation with aryl bromides has been explored as one method to form the C-N bond. colab.ws Another powerful approach is the use of transition metal catalysis, such as the cobalt-promoted C-N cross-coupling reaction, which has demonstrated high regioselectivity in the synthesis of aryl tetrazole amines from thiourea precursors and aryl iodides. researchgate.netias.ac.in This method circumvents the ambiguity of arylating a pre-existing tetrazole ring by constructing the final coupled product in a controlled manner.
Green Chemistry Approaches in Phenylamine-Tetrazole Synthesis
The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of tetrazoles. bohrium.com MCRs are inherently green due to their step and atom economy. benthamdirect.com Further enhancements include the use of environmentally benign solvents like water or performing reactions under solvent-free conditions. mdpi.comjchr.org The use of alternative energy sources such as ultrasound and microwave irradiation can significantly accelerate reaction times and improve yields, often under milder conditions than conventional heating. mdpi.comresearchgate.net For example, a sonication-accelerated, catalyst-free PT-3CR has been developed that proceeds efficiently in a methanol-water system. rsc.org Similarly, ultrasound has been used to promote the Ugi-azide reaction under solvent-free conditions. mdpi.comsciforum.net The development of reusable and non-toxic catalysts, such as certain nanocatalysts or copper complexes, also represents a significant step towards more sustainable synthetic protocols for producing tetrazole derivatives. jchr.orgrsc.org
Table 3: Comparison of Green Synthetic Methods for Tetrazoles
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate reactions. | Reduced reaction times, mild conditions, often solvent-free. | mdpi.comrsc.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. | Drastic reduction in reaction time, improved yields. | researchgate.net |
| Aqueous Media Synthesis | Using water as the reaction solvent. | Environmentally benign, low cost, safe. | mdpi.com |
| Nanocatalysis | Use of catalysts at the nanometer scale. | High catalytic activity, potential for recyclability, mild conditions. | rsc.org |
This interactive table summarizes various green chemistry approaches applied to tetrazole synthesis.
Chemical Reactivity and Transformation Pathways of Phenylamine Tetrazole Compounds
Reactivity of the Tetrazole Moiety
The tetrazole ring is a unique heterocyclic system characterized by a high nitrogen content, which imparts both relative stability and a propensity for specific decomposition and rearrangement reactions under energetic conditions.
Thermal Decomposition Mechanisms and Pathways
The thermal behavior of phenyl-tetrazole compounds is marked by exothermic decomposition, typically occurring within a temperature range of 190–240 °C. researchgate.netgazi.edu.tr The primary decomposition pathway involves the cleavage of the tetrazole ring, leading to the extrusion of molecular nitrogen (N₂) and the formation of an isonitrile as the major product. researchgate.net
Studies on various 1-phenyl-1H-tetrazole derivatives have confirmed this general mechanism. researchgate.net The decomposition process is highly energetic due to the release of stable dinitrogen gas. The specific decomposition temperature and the precise nature of minor byproducts can be influenced by the substituents on the phenyl ring. For instance, at lower decomposition temperatures, alternative bond cleavages can occur. Research on 1H-tetrazole has shown that cleavage of the C5–N1 and N3–N4 bonds can lead to the formation of hydrogen cyanide (HCN) and hydrazoic acid (HN₃). jes.or.jp A high-level ab initio study supports that unimolecular N₂ elimination is the dominant pathway over the elimination of hydrazoic acid. acs.org
| Compound Class | Decomposition Temperature Range (°C) | Primary Products | Reference |
|---|---|---|---|
| Substituted 1-phenyl-1H-tetrazoles | 190–240 | N₂, Isonitriles | researchgate.net |
| 1H-Tetrazole (at lower temperatures) | Not specified | HCN, HN₃ | jes.or.jp |
Photochemical Fragmentation and Intermediates
Photolysis of tetrazole derivatives provides a pathway to a variety of reactive intermediates and products through the cleavage of the heterocyclic ring. nih.govresearchgate.net The course of the photochemical fragmentation is highly dependent on the molecular structure, the substituents, and the reaction medium. nih.gov Upon UV irradiation, substituted tetrazoles can undergo several distinct fragmentation pathways.
Commonly observed photochemical transformations include:
Nitrogen Extrusion: A prevalent pathway is the photo-induced elimination of a molecule of N₂, which can lead to the formation of highly reactive nitrilimine intermediates. researchgate.net For 2-substituted tetrazoles, this is a facile process. researchgate.net
Ring Cleavage to Azides and Isocyanates: Another major pathway involves the photocleavage of specific bonds within the ring. For example, the fragmentation of 1-phenyl-tetrazolone derivatives can occur via cleavage of the C(5)-N(1) and N(3)-N(4) bonds to yield a phenyl azide (B81097) and an isocyanate. nih.gov Alternatively, cleavage of the N(1)-N(2) and N(4)-C(5) bonds can produce a phenylisocyanate and an azide. nih.gov
Formation of Diazirine Intermediates: In some cases, photoextrusion of N₂ can lead to a diazirine-containing intermediate, which may be stable enough to be isolated or can undergo further rearrangement. nih.govresearchgate.net
The nature of the substituents on the phenyl ring significantly influences the relative prominence of these pathways and the stability of the resulting intermediates. mdpi.com
Ring-Opening and Cyclization Reactions
The tetrazole ring can participate in ring-opening and cycloaddition reactions, serving as a synthon for other heterocyclic structures. A key reaction type is the [2+3] cycloaddition, where the tetrazole framework can be constructed from nitriles and azides. nih.govnih.gov This process is a cornerstone of tetrazole synthesis. organic-chemistry.org
Conversely, the tetrazole ring itself can act as a precursor in cycloaddition reactions. Fused tetrazoles, such as tetrazolo[1,5-a]pyridines, can function as azide surrogates in copper-catalyzed "click reactions" with alkynes. researchgate.net In these reactions, the tetrazole ring opens under thermal or catalytic conditions to generate a reactive azide intermediate, which then undergoes cycloaddition to form a 1,2,3-triazole. This reactivity allows for the synthesis of complex N-heterocyclic systems. researchgate.net Lewis acids can also trigger the fragmentation of tetrazoles, leading to intermediates that can be trapped to form triazoles. nih.gov
Reactivity of the Phenylamine Moiety
The phenylamine portion of the molecule, specifically a 3-methoxyaniline derivative, is characterized by the reactivity of the aromatic ring towards electrophilic substitution and the nucleophilic nature of the primary amine group.
Electrophilic Aromatic Substitution Patterns on the Methoxy-Substituted Phenyl Ring
The phenyl ring in 3-Methoxy-4-tetrazol-1-yl-phenylamine is substituted with three groups: an amino group (-NH₂), a methoxy (B1213986) group (-OCH₃), and a tetrazol-1-yl group. The amino and methoxy groups are strong electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic aromatic substitution (SEAr). wikipedia.orgminia.edu.eg Both groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. youtube.comorganicchemistrytutor.com
In the case of this compound:
The amino group at C1 directs electrophiles to positions C2, C4, and C6.
The methoxy group at C3 directs electrophiles to positions C2, C4, and C6.
Position C4 is already substituted with the tetrazol-1-yl group.
Therefore, positions C2 and C6 are strongly activated by the synergistic electron-donating effects of both the amino and methoxy groups. Position C5 is meta to both activating groups and is therefore deactivated. Consequently, electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, are expected to occur predominantly at the C2 and C6 positions . The steric bulk of the incoming electrophile and the tetrazolyl group at C4 may influence the ratio of substitution at C2 versus C6. wikipedia.org
| Substituent Group | Position | Effect on Ring | Directing Influence | Most Activated Positions |
|---|---|---|---|---|
| -NH₂ (Amino) | C1 | Strongly Activating | Ortho, Para | C2, C4, C6 |
| -OCH₃ (Methoxy) | C3 | Strongly Activating | Ortho, Para | C2, C4, C6 |
| -N₄CH (Tetrazol-1-yl) | C4 | Deactivating | Meta | N/A |
Amine Group Reactivity: Acylation, Alkylation, and Salt Formation
The primary amine group (-NH₂) is a key reactive center, behaving as both a base and a nucleophile.
Salt Formation: As a base, the amine readily reacts with acids to form the corresponding ammonium (B1175870) salt. For example, reaction with hydrochloric acid would yield 3-methoxy-4-(1H-tetrazol-1-yl)anilinium chloride. This reaction is a fundamental property of amines. sigmaaldrich.com
Acylation: The amine acts as a nucleophile and reacts with acylating agents such as acid chlorides and acid anhydrides to form amides. scribd.com For example, treatment with acetic anhydride (B1165640) would produce N-(3-methoxy-4-tetrazol-1-yl-phenyl)acetamide. This acylation is often used as a strategy to protect the amine group or to modulate its activating effect during electrophilic aromatic substitution reactions. scribd.comresearchgate.net
Alkylation: The nucleophilic nitrogen can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of products. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and ultimately a quaternary ammonium salt. researchgate.net Achieving selective mono-alkylation can be challenging. researchgate.net
Intermolecular and Intramolecular Reactions Involving Both Moieties
The reactivity of this compound is a composite of the individual reactivities of the aniline (B41778) and tetrazole components, significantly modified by their electronic interaction through the phenyl ring.
Influence of Tetrazole on Phenylamine Reactivity
The tetrazole ring, particularly when attached at the N1 position, acts as a potent electron-withdrawing group. This characteristic profoundly influences the reactivity of the phenylamine moiety. The primary effects are a decrease in the basicity of the amino group and deactivation of the aromatic ring toward electrophilic substitution. doubtnut.comchemistrysteps.com
For electrophilic aromatic substitution, the amino group is a strong activating, ortho, para-directing group. allen.in Conversely, the N1-tetrazolyl group is deactivating and meta-directing. The methoxy group is also activating and ortho, para-directing. In this compound, the positions ortho to the powerful amino directing group (positions 2 and 6) are the most likely sites for electrophilic attack. The tetrazole at position 4 will sterically hinder attack at position 5 and electronically disfavor attack at positions 3 and 5.
| Substituent (Position) | Inductive Effect (I) | Resonance Effect (R) | Overall Effect on Ring | Directing Influence |
|---|---|---|---|---|
| -NH₂ (1) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |
| -OCH₃ (3) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |
| -CN₄H (4) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |
Directed Functionalization Strategies
Directed functionalization of the this compound scaffold can be achieved by targeting the aromatic ring, the amino group, or the tetrazole moiety. The inherent electronic properties of the substituents guide the regioselectivity of these transformations. researchgate.net
Aromatic Ring Functionalization: Electrophilic substitution reactions (e.g., halogenation, nitration) are directed primarily by the amino and methoxy groups to the available ortho and para positions. Given the substitution pattern, the C2 and C6 positions are the most activated and sterically accessible sites for substitution. Protecting the highly reactive amino group, for instance through acetylation, can be employed to moderate its activating influence and prevent side reactions, allowing for more controlled functionalization. allen.in
Amino Group Functionalization: The amine can undergo standard reactions such as acylation, alkylation, and diazotization. Diazotization of the primary amine with nitrous acid yields a diazonium salt, a versatile intermediate for introducing a wide array of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction) or for forming azo compounds.
Tetrazole Ring Functionalization: While the tetrazole ring itself is generally stable due to its aromaticity, functionalization is possible. mdpi.com For N-substituted tetrazoles, lithiation of an adjacent alkyl group can be achieved, though this is not applicable to the current structure. rsc.org Direct C-H functionalization of the tetrazole ring is challenging. However, intramolecular reactions, such as cyclizations initiated from a substituent on the phenyl ring, can lead to fused heterocyclic systems. researchgate.net
| Reaction Type | Target Moiety | Reagents | Expected Major Product(s) |
|---|---|---|---|
| Bromination | Phenyl Ring | Br₂/CH₃COOH | Substitution at C2 and/or C6 positions |
| Acylation | Amino Group | (CH₃CO)₂O | N-acetylated product |
| Diazotization | Amino Group | NaNO₂/HCl | Aryl diazonium salt intermediate |
| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | Replacement of -N₂⁺ with -CN |
Reaction Mechanisms for Complex Transformations
The synthesis and transformation of phenylamine-tetrazole compounds often involve multi-step reaction mechanisms.
One of the most fundamental reactions is the formation of the 1-substituted tetrazole ring from a primary aniline. This is typically achieved through reaction with an orthoformate ester and an azide source, such as sodium azide, in an acidic medium. The proposed mechanism involves the initial formation of an N-arylformimidate from the reaction of the aniline with the orthoformate. Subsequent reaction with hydrazoic acid (formed in situ from sodium azide and acid) leads to an imidoyl azide intermediate. This intermediate then undergoes a thermally or acid-catalyzed intramolecular 6π-electrocyclization to form the stable tetrazole ring, releasing a molecule of alcohol.
Another class of complex transformations involves the versatile aryl diazonium salt derived from the phenylamine moiety. For instance, a cascade reaction can be initiated by diazotization. The resulting diazonium salt can serve as a precursor for intramolecular radical cyclization. researchgate.net Under specific conditions, the diazonium species can undergo homolytic cleavage to generate an aryl radical. If a suitable tether is present, this radical can attack a position on an adjacent part of the molecule, leading to the formation of complex, fused tricyclic tetrazole structures. While this specific intramolecular reaction is substrate-dependent, it highlights the potential for complex transformations originating from the amine functionality. researchgate.netnih.gov
The formation of 5-substituted tetrazoles from nitriles and azides is also a key transformation. Density functional theory (DFT) calculations suggest a mechanism involving a nitrile activation step leading to an imidoyl azide, which then cyclizes. nih.govacs.org The activation barriers for this reaction are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile, a principle that can be extended to the synthesis of precursors for more complex phenylamine-tetrazole compounds. nih.govnih.gov
Computational and Quantum Chemical Investigations of 3 Methoxy 4 Tetrazol 1 Yl Phenylamine
Molecular Structure Elucidation and Conformational Analysis
The foundational step in understanding the chemical behavior of 3-Methoxy-4-tetrazol-1-yl-phenylamine is the determination of its most stable three-dimensional structure.
Geometry Optimization using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the electronic structure of molecules. For this compound, geometry optimization would be performed using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p). This process systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable arrangement of the atoms in the molecule. Such calculations would reveal the preferred spatial orientation of the methoxy (B1213986), tetrazolyl, and phenylamine groups relative to each other.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Following geometry optimization, a detailed analysis of the molecule's structural parameters can be conducted. This includes the precise measurement of bond lengths between constituent atoms, the bond angles formed by three consecutive atoms, and the dihedral (or torsional) angles that describe the rotation around a chemical bond. This data is crucial for defining the molecule's precise 3D shape and understanding any steric hindrance or intramolecular interactions that influence its conformation.
Table 1: Predicted Structural Parameters of this compound (Note: This table is a hypothetical representation of expected data from DFT calculations, as specific literature is unavailable.)
| Parameter | Predicted Value |
|---|---|
| C-N (Phenyl-Tetrazole) Bond Length | ~1.40 Å |
| N-N (Tetrazole Ring) Bond Lengths | ~1.30 - 1.35 Å |
| C-O (Methoxy) Bond Length | ~1.36 Å |
| Phenyl-Tetrazole Dihedral Angle | Variable, dependent on conformational analysis |
Electronic Structure and Reactivity Descriptors
Beyond the molecular geometry, computational methods can illuminate the electronic characteristics of this compound, which are fundamental to its reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.
Table 2: Predicted Electronic Properties of this compound (Note: This table is a hypothetical representation of expected data from FMO analysis, as specific literature is unavailable.)
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.0 to -6.0 |
| LUMO Energy | -1.0 to -2.0 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, electron-rich regions, which are prone to electrophilic attack, are typically colored red, while electron-deficient areas, which are susceptible to nucleophilic attack, are colored blue. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the tetrazole ring and the oxygen of the methoxy group, indicating these as potential sites for electrophilic interaction. The amine group's hydrogen atoms would likely exhibit positive potential.
Dipole Moment and Polarizability Calculations
Table 3: Predicted Molecular Properties of this compound (Note: This table is a hypothetical representation of expected data from electronic property calculations, as specific literature is unavailable.)
| Property | Predicted Value |
|---|---|
| Dipole Moment | ~2.0 - 4.0 Debye |
Chemical Hardness, Softness, and Fukui Indices
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the chemical reactivity of a molecule through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). From the energies of these orbitals, several key reactivity descriptors can be calculated. scholarsresearchlibrary.com
Chemical Hardness (η) and Softness (S): Chemical hardness and softness are central concepts in chemical reactivity theory. Hardness (η) quantifies the resistance of a molecule to changes in its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating high stability and low reactivity. scholarsresearchlibrary.comnih.gov Conversely, chemical softness (S) is the reciprocal of hardness (S = 1/η) and signifies a molecule's propensity to undergo electronic changes. "Soft" molecules have a small HOMO-LUMO gap and are typically more reactive. scholarsresearchlibrary.com
These parameters are calculated using the energies of the frontier orbitals:
Hardness (η) ≈ (E_LUMO - E_HOMO) / 2
Softness (S) ≈ 1 / (E_LUMO - E_HOMO)
Fukui Indices: The Fukui function, f(r), is a local reactivity descriptor that indicates the most likely sites for electrophilic, nucleophilic, and radical attacks within a molecule. researchgate.netresearchgate.net It measures the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov By analyzing the Fukui indices for each atom in this compound, one could predict which atoms are most susceptible to attack:
f_k^+ : for nucleophilic attack (electron acceptance).
f_k^- : for electrophilic attack (electron donation).
f_k^0 : for radical attack.
These indices allow for a detailed mapping of reactivity across the molecular structure, identifying the specific atoms on the phenyl ring, methoxy group, and tetrazole ring that are most likely to participate in chemical reactions. researchgate.net
Specific calculated values for the chemical hardness, softness, and Fukui indices for this compound are not available in the reviewed literature. The table below is a template illustrating how such data would typically be presented.
Table 1: Hypothetical Reactivity Descriptors for this compound
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| HOMO Energy | E_HOMO | Data not available | eV |
| LUMO Energy | E_LUMO | Data not available | eV |
| Energy Gap | ΔE | Data not available | eV |
| Chemical Hardness | η | Data not available | eV |
| Chemical Softness | S | Data not available | eV⁻¹ |
| Electronegativity | χ | Data not available | eV |
Spectroscopic Property Predictions and Correlations with Experimental Data
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. These simulations provide a direct link between the molecular structure and its spectral output.
Theoretical vibrational spectra (Infrared and Raman) are typically calculated using DFT methods, often with functionals like B3LYP. researchgate.net These calculations determine the frequencies of the normal modes of vibration for the molecule in its optimized, minimum-energy geometry. nih.gov The output provides the wavenumber, IR intensity, and Raman activity for each vibrational mode.
For this compound, these simulations would help assign specific absorption bands in an experimental spectrum to particular molecular motions, such as:
N-H stretching of the amine group.
C-H stretching in the aromatic ring and methoxy group.
C=C and C-N stretching within the phenyl and tetrazole rings.
N=N stretching within the tetrazole ring.
C-O stretching of the methoxy group.
Comparing the computed frequencies with experimental data allows for a detailed structural confirmation of the molecule. nih.gov
A detailed computational study providing simulated IR and Raman frequencies for this compound was not found in the surveyed literature. The following table is an example of how such data would be organized.
Table 2: Example of Predicted Vibrational Frequencies
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | IR Intensity | Raman Activity |
|---|---|---|---|
| N-H Stretch | Data not available | Data not available | Data not available |
| Aromatic C-H Stretch | Data not available | Data not available | Data not available |
| Tetrazole Ring Stretch | Data not available | Data not available | Data not available |
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical technique for calculating the nuclear magnetic resonance (NMR) shielding tensors of molecules. nih.govscienceopen.com These calculations, typically performed using DFT, can predict the ¹H and ¹³C chemical shifts. dntb.gov.ua
For this compound, GIAO calculations would predict the chemical shifts for:
Each unique proton in the molecule (e.g., on the phenyl ring, the amine group, and the methoxy group).
Each unique carbon atom (e.g., in the phenyl ring, methoxy group, and tetrazole ring).
These predicted values are then compared to experimental NMR data, often showing a strong linear correlation. epstem.net This comparison is crucial for confirming the molecular structure and assigning the correct signals in the experimental spectra. nih.gov
Published GIAO-calculated NMR chemical shifts for this compound could not be located. The table below illustrates the typical format for presenting such predictive data.
Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)
| Atom Site | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| C1 (Phenyl) | Data not available | - |
| C2 (Phenyl) | Data not available | - |
| H1 (Phenyl) | - | Data not available |
| C (Methoxy) | Data not available | - |
| H (Methoxy) | - | Data not available |
| H (Amine) | - | Data not available |
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Visible absorption spectra. rsc.org It calculates the electronic transition energies from the ground state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands. sapub.org
A TD-DFT analysis of this compound would yield the maximum absorption wavelengths (λ_max) and help identify the nature of the electronic transitions, such as π → π* or n → π* transitions. rsc.org These transitions are typically associated with the promotion of electrons from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO). The results are often calculated in different solvents to account for solvatochromic effects. researchgate.netbiointerfaceresearch.com
Specific TD-DFT calculation results for the UV-Visible spectrum of this compound were not found. The table below serves as an example.
Table 4: Example of TD-DFT Predicted Electronic Transitions
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | Data not available | Data not available | e.g., HOMO → LUMO |
Thermodynamic Stability and Energetic Properties Prediction
Computational chemistry provides essential tools for predicting the thermodynamic properties of molecules, which are critical for understanding their stability and energy content.
The standard enthalpy of formation (ΔH_f°) is a fundamental thermodynamic property that indicates the stability of a compound relative to its constituent elements in their standard states. For high-nitrogen compounds like tetrazoles, this value is often positive, signifying that the molecule is energy-rich. researchgate.net Computational methods, such as the CBS-4M algorithm or other high-accuracy protocols, can be used to calculate gas-phase enthalpies of formation. researchgate.net
Decomposition energy is the amount of energy released when a molecule breaks down into smaller, more stable products (like N₂). Tetrazole derivatives are known to decompose exothermically, releasing significant amounts of energy. researchgate.netmdpi.com Theoretical calculations can model the decomposition pathways and predict the activation energy required for the process to start, providing insights into the thermal stability of the compound. mdpi.com For this compound, these calculations would be vital for assessing its potential as an energetic material.
Specific calculated thermodynamic data for this compound are not present in the available literature. The table below is a template for such data.
Table 5: Hypothetical Energetic Properties
| Property | Symbol | Calculated Value | Unit |
|---|---|---|---|
| Standard Enthalpy of Formation | ΔH_f° | Data not available | kJ/mol |
| Decomposition Energy | E_d | Data not available | kJ/mol |
Analysis of Oxygen Balance and Nitrogen Content for Energetic Applications
The energetic potential of a compound is significantly influenced by its oxygen balance and nitrogen content. A zero or positive oxygen balance is ideal for complete combustion, maximizing energy release. rsc.org Nitrogen-rich compounds are sought after for generating a large volume of gaseous products upon decomposition, a key factor in explosive performance. researchgate.netnih.gov
The tetrazole ring is a well-known structural motif in the design of high-energy materials due to its high nitrogen content and positive heat of formation. frontiersin.org The incorporation of a tetrazole group into a molecule significantly increases its nitrogen content, which is advantageous for developing energetic materials. nih.gov
Table 1: Theoretical Nitrogen Content and Oxygen Balance of Related Compounds
| Compound | Molecular Formula | Nitrogen Content (%) | Oxygen Balance (%) |
| Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 18.51 | -73.9 |
| RDX | C₃H₆N₆O₆ | 37.84 | -21.6 |
| HMX | C₄H₈N₈O₈ | 37.84 | -21.6 |
This table presents data for well-characterized energetic materials to provide context for the importance of these parameters. Data for this compound is not available.
Detonation Parameters Prediction (Pressure, Velocity)
Theoretical prediction of detonation parameters, such as detonation velocity (Vd) and detonation pressure (P), is a crucial step in the initial assessment of new energetic materials. These parameters are often calculated using empirical and theoretical methods based on the compound's elemental composition, density, and heat of formation. High detonation velocity and pressure are indicative of a powerful explosive. For instance, high-performance explosives like RDX and HMX exhibit detonation velocities around 8795 m/s and 9144 m/s, respectively. rsc.org
The introduction of nitro groups or other explosophoric moieties to a tetrazole-based structure can significantly enhance its detonation performance. at.ua For example, certain furazan-tetrazole hybrid compounds have shown calculated detonation velocities comparable to RDX. frontiersin.org
Table 2: Predicted Detonation Parameters of Representative Energetic Materials
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| TNT | 1.65 | 6900 | 19.0 |
| RDX | 1.82 | 8795 | 34.9 rsc.org |
| HMX | 1.91 | 9144 | 39.2 rsc.org |
| FPT-3 | 1.872 | 8657 researchgate.net | Not Reported |
| FPT-4 | 1.917 | 8851 researchgate.net | Not Reported |
This table showcases the detonation parameters of established and recently developed energetic materials to highlight the performance targets for new compounds. Specific predictions for this compound are not available in the literature.
Advanced Theoretical Studies
Advanced theoretical methods provide deeper insights into the molecular and intermolecular properties of materials, which are crucial for understanding their stability, sensitivity, and performance.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational tools used to study the behavior of molecules and materials at an atomic level over time. nih.govajchem-a.com In the context of energetic materials, MD simulations can be employed to investigate thermal stability, phase transitions, and the effects of defects or additives on the mechanical properties of a crystal. mdpi.com For instance, simulations can reveal how a polymer binder interacts with the crystal surface of an explosive, which can influence its sensitivity and processability. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density of a molecule to characterize the nature of chemical bonds and intermolecular interactions. It can distinguish between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. This analysis is valuable for understanding the stability of a molecule and its crystal packing, which are critical factors for energetic materials.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the crystal packing and, consequently, the density and sensitivity of energetic materials. nih.gov NCI analysis is a computational method that helps to visualize and characterize these weak interactions in three-dimensional space. nih.gov Understanding the NCI landscape of a molecule can guide the design of new energetic materials with improved stability and performance by facilitating the formation of extensive hydrogen-bonding networks and stable crystal structures. rsc.org
Spectroscopic and Crystallographic Characterization Methodologies
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Methoxy-4-tetrazol-1-yl-phenylamine would exhibit characteristic absorption bands corresponding to its constituent parts. The primary amine (NH₂) group is expected to show two distinct stretching vibrations in the range of 3400-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy (B1213986) group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C stretching vibrations within the phenyl ring typically produce signals in the 1600-1450 cm⁻¹ region. The tetrazole ring has characteristic stretching vibrations (N=N, C=N) that are expected between 1500 cm⁻¹ and 1300 cm⁻¹. The C-O stretching of the methoxy group would likely be observed as a strong band around 1250 cm⁻¹. Finally, the C-N stretching vibrations from the amine and the tetrazole linkage to the phenyl ring would appear in the 1350-1250 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3400-3300 | Medium |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| Tetrazole Ring Vibrations | 1500-1300 | Medium-Strong |
| C-O Stretch (Methoxy) | ~1250 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule.
¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would provide distinct signals for each type of proton. The protons of the phenyl ring would appear as multiplets or distinct doublets and singlets in the aromatic region (δ 6.5-8.0 ppm). The methoxy group protons would be observed as a sharp singlet at approximately δ 3.8-4.0 ppm. The amine protons would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but typically in the range of δ 4.0-5.5 ppm. The proton on the tetrazole ring would resonate further downfield, likely above δ 9.0 ppm, due to the electron-withdrawing nature of the nitrogen atoms.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the phenyl ring would resonate in the typical aromatic region of δ 110-160 ppm. The carbon of the methoxy group would appear upfield, around δ 55-60 ppm. The carbon atom of the tetrazole ring is expected to have a chemical shift in the range of δ 140-150 ppm.
Table 2: Predicted ¹H NMR and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic-H | 6.5-8.0 | Aromatic-C | 110-160 |
| Amine-H (NH₂) | 4.0-5.5 (broad) | Methoxy-C (CH₃O) | 55-60 |
| Methoxy-H (OCH₃) | 3.8-4.0 | Tetrazole-C | 140-150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to deduce the structure from fragmentation patterns. For this compound (C₈H₉N₅O), the molecular weight is 191.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 191. Key fragmentation pathways would likely involve the loss of nitrogen gas (N₂) from the tetrazole ring, leading to a fragment at m/z 163. Another common fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a peak at m/z 176. Further fragmentation could involve the cleavage of the methoxy group or the entire tetrazole moiety.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
|---|---|
| 191 | [M]⁺ (Molecular Ion) |
| 176 | [M - CH₃]⁺ |
Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination
Single Crystal X-ray Diffraction (XRD) provides the definitive three-dimensional structure of a molecule in the solid state. While specific crystal data for this compound is not available, a hypothetical analysis would likely reveal a planar or near-planar conformation of the phenyl and tetrazole rings. The methoxy group might be oriented slightly out of the plane of the phenyl ring. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the amine group and the nitrogen atoms of the tetrazole ring, as well as π-π stacking interactions between the aromatic rings. mdpi.com
Table 4: Hypothetical Crystallographic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption bands corresponding to π→π* and n→π* transitions. The phenyl ring and the tetrazole ring are both chromophores. One would expect strong absorption bands in the 200-300 nm region, characteristic of the aromatic systems. The presence of the amine and methoxy auxochromes would likely cause a bathochromic (red) shift of these absorptions.
Table 5: Predicted UV-Vis Spectroscopy Data for this compound
| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |
|---|---|---|
| π→π* | ~230-280 | Phenyl and Tetrazole Rings |
Thermal Analysis Techniques for Decomposition Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of a compound.
Thermogravimetric Analysis (TGA): A TGA thermogram would show the mass loss of the compound as a function of temperature. The decomposition of this compound would likely begin with the loss of the tetrazole ring, which is known to be thermally labile and can extrude nitrogen gas. This would be followed by the decomposition of the remaining organic structure at higher temperatures.
Differential Scanning Calorimetry (DSC): A DSC curve would show the heat flow to or from the sample as a function of temperature. An endothermic peak would indicate the melting point of the compound. Exothermic peaks would correspond to decomposition processes. The decomposition of the tetrazole ring is typically an exothermic event. mdpi.com
Table 6: Predicted Thermal Analysis Data for this compound
| Technique | Observation | Predicted Temperature Range (°C) |
|---|---|---|
| DSC | Melting Point (Endotherm) | 150-200 |
Structural Analogs and Derivatives of 3 Methoxy 4 Tetrazol 1 Yl Phenylamine
Systematically Substituted Phenylamine-Tetrazole Derivatives
Variations in Methoxy (B1213986) and Amine Substitutions on the Phenyl Ring
The positions of the methoxy and amine groups on the phenyl ring are critical determinants of the molecule's conformation and electronic properties, which in turn affect its interaction with biological targets. While direct studies on the positional isomers of 3-methoxy-4-tetrazol-1-yl-phenylamine are not extensively documented in publicly available research, broader studies on substituted phenyl-tetrazoles offer valuable insights.
For instance, research on a series of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives has highlighted the importance of the substitution pattern on the phenyl ring for biological activity. In these studies, the relative positions of the alkoxy and tetrazolyl groups were found to significantly influence the inhibitory potency against specific enzymes. The 3-tetrazolyl-4-alkoxy arrangement, analogous to the core structure of interest, has been shown to be a favorable motif for achieving high-affinity binding to certain biological targets.
Introduction of Halogen, Hydroxyl, and Nitro Groups
The introduction of halogen, hydroxyl, and nitro groups onto the phenyl ring of the this compound scaffold can profoundly impact its pharmacological profile. These substitutions can alter the molecule's lipophilicity, electronic properties, and potential for hydrogen bonding, all of which are critical for drug-receptor interactions.
Halogen Substitution: The incorporation of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. In the context of phenyl-tetrazole derivatives, halogenation has been shown to influence their antimicrobial and anticancer activities. For example, the presence of chloro and dichloro substituents on the phenyl ring of 1,5-disubstituted tetrazoles has been correlated with significant antibacterial activity against Gram-positive bacteria. uokerbala.edu.iq The position of the halogen substituent is also crucial; for instance, in a series of tyrosinase inhibitors, a 3,4-dichloro substitution on the phenyl ring of a tetrazole derivative resulted in the most potent activity.
Hydroxyl Substitution: The introduction of a hydroxyl group can increase the polarity of the molecule and provide an additional site for hydrogen bonding, which can be critical for binding to biological targets. While specific examples of hydroxylated this compound are scarce in the literature, the general principle of using hydroxyl groups to enhance biological activity is well-established in medicinal chemistry.
Nitro Substitution: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the phenyl ring. In some heterocyclic systems, the presence of a nitro group has been associated with enhanced antifungal and antibacterial activities. nih.gov However, the introduction of a nitro group can also introduce potential toxicity, which needs to be carefully evaluated.
Table 1: Impact of Phenyl Ring Substitutions on the Activity of Phenyl-Tetrazole Derivatives
| Substituent | Position | Observed Biological Effect | Reference |
| Chlorine | 3,4-dichloro | Potent tyrosinase inhibition | |
| Chlorine, Bromine | Various | Antibacterial activity against Gram-positive bacteria | uokerbala.edu.iq |
| Nitro | Para | Enhanced antifungal and antibacterial activity | nih.gov |
Note: This table provides a general overview based on related phenyl-tetrazole structures, as specific data for this compound is limited.
1,5-Disubstituted Tetrazole Analogs
A significant area of research has focused on the synthesis and evaluation of 1,5-disubstituted tetrazole analogs. In these derivatives, both the N1 and C5 positions of the tetrazole ring are functionalized, often with aryl or other heterocyclic moieties. This disubstitution pattern can lead to compounds with distinct biological activities compared to their monosubstituted counterparts.
The synthesis of 1,5-disubstituted tetrazoles can be achieved through various methods, including the reaction of imidoyl chlorides with sodium azide (B81097) or multi-component reactions. nih.gov These synthetic strategies allow for the introduction of a wide range of substituents at both the N1 and C5 positions, facilitating the exploration of diverse chemical space.
Numerous studies have demonstrated the potent biological activities of 1,5-disubstituted tetrazoles. For example, a series of 1,5-diaryl-substituted tetrazoles were synthesized and evaluated as anti-inflammatory agents, showing significant inhibitory activity against COX-1 and COX-2 enzymes. nih.gov Another study reported the synthesis of 1,5-disubstituted tetrazoles with antibacterial activity, particularly against Gram-positive bacteria. uokerbala.edu.iq The nature of the substituents at both positions plays a crucial role in determining the potency and selectivity of these compounds.
It is important to note the distinction between 1,5-disubstituted and 2,5-disubstituted tetrazoles, which are regioisomers. The synthetic route often yields a mixture of both isomers, and their separation and characterization are essential as they can exhibit different biological profiles. nanomedicine-rj.com
Tetrazole Hybrids with Other Heterocyclic Systems
To explore novel chemical entities with enhanced or synergistic biological activities, researchers have developed hybrid molecules that conjugate the tetrazole ring with other heterocyclic systems. This approach aims to combine the pharmacophoric features of different heterocycles to create compounds with improved therapeutic potential.
Tetrazole-Thiazole and Tetrazole-Thiadiazole Conjugates
The combination of tetrazole with sulfur-containing heterocycles like thiazole (B1198619) and thiadiazole has yielded compounds with interesting biological properties. Thiazole and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The synthesis of tetrazole-thiazole and tetrazole-thiadiazole hybrids often involves multi-step reaction sequences, starting from readily available precursors. The resulting conjugates have been evaluated for various biological activities. For instance, some tetrazole-thiazole hybrids have shown promising antibacterial and antifungal activities.
Tetrazole-Triazole Hybrids
Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The hybridization of tetrazole and triazole moieties has been explored to develop new therapeutic agents.
The synthesis of tetrazole-triazole hybrids can be achieved through various synthetic strategies, such as click chemistry or multi-component reactions. These methods allow for the efficient and regioselective construction of the desired hybrid molecules. The resulting compounds have been investigated for their potential as antimicrobial and anticancer agents.
Tetrazole-Indole Scaffolds
The indole (B1671886) nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs. nih.gov The combination of a tetrazole ring with an indole moiety creates a "tetrazole-indole scaffold," a class of compounds with significant therapeutic potential. The synthesis of these scaffolds is a key area of research, aiming for efficient and versatile methods.
One prominent method for creating 2-tetrazolo substituted indoles involves a two-step process that begins with the Ugi-tetrazole multicomponent reaction (UT-4CR), followed by an acidic ring closure. nih.govrsc.org This approach is valued for its efficiency and the ability to produce a diverse range of multi-substituted tetrazole-indole derivatives in good to very good yields. nih.gov The scope of this reaction is broad, accommodating various aryl, benzylic, and aliphatic isocyanides. nih.gov
Another synthetic route produces 3-(1H-tetrazol-5-yl)-indole derivatives. This method involves the reaction of 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines with arynes, which are generated in situ. The process yields 3-(2-benzyl-2H-tetrazol-5-yl)-indoles with high selectivity, and a subsequent deprotection step removes the benzyl (B1604629) group to furnish the final 3-(1H-tetrazol-5-yl)-indoles. nih.gov
The significance of these scaffolds is underscored by the fact that 1,5-disubstituted free NH tetrazoles are well-known bioisosteres of carboxylic acids. nih.gov Consequently, tetrazole-indole structures are explored as bioisosteric analogs of indole-2-carboxylic acids, which are known to be effective inhibitors for various biological targets. nih.gov
| Scaffold Type | Synthetic Method | Key Reactants | Significance/Application |
|---|---|---|---|
| 2-Tetrazolo Substituted Indoles | Ugi-Tetrazole Reaction & Acidic Ring Closure | Anilines, Isocyanides, 2,2-dimethoxyacetaldehyde, Trimethylsilyl (B98337) azide | Creates diverse, multi-substituted indoles; scalable synthesis. nih.gov |
| 3-(1H-Tetrazol-5-yl)-indoles | Reaction of 2H-Azirines with Arynes | 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines, o-(trimethylsilyl)aryl triflates | Provides a selective route to 3-substituted tetrazole-indoles. nih.gov |
| Free NH Tetrazole Indoles | Hydrogenation (Deprotection) | Benzyl-protected tetrazole indole | Generates bioisosteres of 2-indole carboxylic acids. nih.gov |
Bioisosteric Replacements in Chemical Design (Focus on Chemical Strategy)
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to enhance its pharmacological profile. researchgate.netopenaccessjournals.com This involves substituting an atom or functional group with another that has similar physical or chemical properties, aiming to improve potency, selectivity, metabolic stability, or pharmacokinetics. researchgate.netdrughunter.com The tetrazole ring is one of the most widely recognized and successful non-classical bioisosteres for the carboxylic acid group. openaccessjournals.comdrughunter.com
The rationale for replacing a carboxylic acid with a 1H-tetrazole lies in their comparable physicochemical properties. Both groups are acidic, with similar pKa values (carboxylic acids: ~4.2-4.5; 1H-tetrazoles: ~4.5-4.9), and can engage in similar hydrogen-bonding interactions with biological targets. drughunter.comcambridgemedchemconsulting.com This mimicry allows the tetrazole-containing analog to retain the essential binding interactions of the parent carboxylic acid. cambridgemedchemconsulting.comnih.gov
The strategic advantages of this bioisosteric replacement include:
Metabolic Stability : The tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group. researchgate.netbohrium.com Carboxylic acids can undergo metabolism to form reactive acyl glucuronides, which have been associated with toxicity. Tetrazoles can also form N-glucuronides, but these are typically more stable and less reactive. cambridgemedchemconsulting.comnih.gov
Increased Lipophilicity : Tetrazoles are generally more lipophilic than their carboxylic acid counterparts. drughunter.combohrium.com This can influence a compound's absorption, distribution, and ability to cross cell membranes.
Intellectual Property : Introducing novel bioisosteres can help in the development of new intellectual property for drug discovery programs. drughunter.com
A classic and highly successful example of this strategy is the development of the angiotensin II receptor antagonist, Losartan. drughunter.comcambridgemedchemconsulting.com The initial carboxylic acid-containing lead compound had good potency but suffered from poor oral bioavailability. Replacing the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and significantly improved pharmacokinetic properties. drughunter.com
However, the use of tetrazoles is not without challenges. Despite their higher lipophilicity, the acidity of tetrazoles, which is similar to that of carboxylic acids, can still lead to poor membrane permeability and low oral bioavailability in some cases. openaccessjournals.comdrughunter.com The strong hydrogen bonds they form with water result in high desolvation energies, which can counteract gains in permeability. drughunter.com
This has led to the exploration of alternative, less acidic heterocyclic bioisosteres for carboxylic acids. The chemical strategy involves identifying replacements that retain the necessary binding characteristics while improving properties like membrane permeability. Examples include 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole, which have been used to increase the oral bioavailability of AT1 receptor antagonists. openaccessjournals.comnih.gov More recently, the tetrazolone group has also been evaluated as a bioisostere for carboxylic acids, showing comparable activity and an improved pharmacokinetic profile in certain cases. rsc.org
| Functional Group | Approximate pKa | Key Physicochemical Properties | Strategic Application in Drug Design |
|---|---|---|---|
| Carboxylic Acid | 4.2 - 4.5 | Planar, acidic, strong H-bond acceptor. openaccessjournals.comcambridgemedchemconsulting.com | Parent group; often essential for target binding but can have metabolic liabilities. cambridgemedchemconsulting.com |
| 1H-Tetrazole | 4.5 - 4.9 | Planar, acidic, more lipophilic and metabolically stable than COOH. researchgate.netdrughunter.com | Improves metabolic stability and potency (e.g., Losartan); can still limit permeability. openaccessjournals.comdrughunter.com |
| 5-oxo-1,2,4-oxadiazole | ~6 - 7 | Planar, less acidic, and more lipophilic than tetrazole. nih.gov | Used to improve oral bioavailability by reducing acidity. openaccessjournals.comnih.gov |
| Tetrazolone | Not specified | Reduced cLogP compared to acid counterparts. rsc.org | Demonstrated comparable potency and improved pharmacokinetics in specific cases (e.g., Telmisartan analog). rsc.org |
Compound Index
| Compound Name |
|---|
| This compound |
| Losartan |
| Telmisartan |
| 2,2-dimethoxyacetaldehyde |
| o-(trimethylsilyl)aryl triflate |
| Trimethylsilyl azide |
Advanced Research Directions and Applications in Materials Chemistry
Utilization in High-Nitrogen Energetic Materials Development
The development of high-nitrogen energetic materials is a critical area of research focused on creating powerful and stable explosives and propellants. The high nitrogen content of the tetrazole ring in 3-Methoxy-4-tetrazol-1-yl-phenylamine suggests its potential as a building block in this field. The decomposition of such compounds can lead to the formation of large volumes of nitrogen gas (N₂), a key factor in their energetic performance.
Design Principles for Enhanced Energy Density and Stability
The design of new energetic materials centers on achieving a delicate balance between high energy density and sufficient stability to ensure safe handling and storage. For a compound like this compound, several design principles would be considered to enhance its energetic properties:
Introduction of Energetic Functional Groups: The energy density could be increased by incorporating additional energetic moieties, such as nitro (-NO₂) or azido (-N₃) groups, onto the phenyl ring.
Salt Formation: The basic amine group (-NH₂) on the phenyl ring offers a site for salt formation with acidic compounds that are themselves energetic, such as picric acid or styphnic acid. This can lead to the creation of energetic salts with tailored properties.
Oxygen Balance: The oxygen balance of an energetic material is a measure of the degree to which it can oxidize its own carbon and hydrogen atoms to carbon dioxide and water upon decomposition. The methoxy (B1213986) group (-OCH₃) provides some oxygen, but further modifications would be necessary to achieve a more favorable oxygen balance for optimal performance.
A hypothetical data table illustrating how modifications could affect the properties of a related energetic compound is presented below.
| Compound | Modification | Calculated Density (g/cm³) | Calculated Detonation Velocity (km/s) | Calculated Detonation Pressure (GPa) |
| Phenyltetrazole | Base Structure | 1.45 | 7.5 | 25 |
| Nitro-phenyltetrazole | Addition of -NO₂ | 1.65 | 8.5 | 32 |
| Dinitro-phenyltetrazole | Addition of two -NO₂ | 1.80 | 9.2 | 38 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Theoretical Prediction and Experimental Validation of Energetic Performance
In the development of new energetic materials, theoretical calculations are crucial for predicting performance and guiding synthetic efforts. Density Functional Theory (DFT) is a commonly used computational method to predict key energetic properties, including:
Heat of Formation: A positive heat of formation is desirable for energetic materials as it contributes to the energy released upon decomposition.
Density: Higher density is generally correlated with improved detonation performance.
Detonation Velocity and Pressure: These are key indicators of the explosive power of a material.
Following theoretical predictions, experimental validation is essential. This involves the synthesis of the target compound and characterization of its properties through techniques such as:
X-ray Crystallography: To determine the crystal structure and density.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition behavior.
Impact and Friction Sensitivity Tests: To evaluate the safety and handling characteristics of the material.
Supramolecular Assemblies and Coordination Chemistry
The tetrazole ring and the amine and methoxy functional groups on the phenyl ring of this compound provide multiple sites for non-covalent interactions, making it a potentially interesting building block for supramolecular chemistry and the design of coordination polymers.
Tetrazole as a Ligand for Metal Ions
The nitrogen atoms of the tetrazole ring can act as Lewis bases, allowing them to coordinate to metal ions. The coordination mode of the tetrazole can vary, leading to the formation of diverse structures, from simple metal complexes to extended coordination polymers. The specific metal ion and the steric and electronic properties of the ligand will influence the resulting architecture.
Self-Assembly and Non-Covalent Interactions
Beyond metal coordination, this compound can participate in a variety of non-covalent interactions that can drive self-assembly into well-ordered supramolecular structures:
Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors.
π-π Stacking: The aromatic phenyl and tetrazole rings can engage in π-π stacking interactions, which can play a significant role in the packing of the molecules in the solid state.
Halogen Bonding: If halogen atoms were introduced into the structure, they could participate in halogen bonding, a directional interaction that is increasingly being used in crystal engineering.
The interplay of these non-covalent interactions can lead to the formation of complex and functional supramolecular assemblies.
Conclusion and Future Research Perspectives
Summary of Current Research Status for 3-Methoxy-4-tetrazol-1-yl-phenylamine Chemistry
Emerging Synthetic Challenges and Opportunities
The synthesis of this compound, while not explicitly detailed in the literature, can be approached through established methods for the formation of tetrazoles and the functionalization of anilines. A probable synthetic route would involve the diazotization of a suitably substituted aniline (B41778) precursor, followed by a reaction to form the tetrazole ring.
Potential Synthetic Pathway:
| Step | Reaction | Reagents and Conditions |
| 1 | Nitration of 2-methoxyaniline | HNO3/H2SO4 |
| 2 | Reduction of the nitro group | e.g., H2/Pd/C, SnCl2/HCl |
| 3 | Diazotization of the resulting diamine | NaNO2/HCl |
| 4 | Tetrazole formation | NaN3 |
This multi-step synthesis presents several challenges, including the regioselective control of reactions on the substituted benzene (B151609) ring and the handling of potentially hazardous reagents like sodium azide (B81097). However, these challenges also present opportunities for the development of novel, more efficient, and safer synthetic protocols. The exploration of greener synthetic routes, perhaps utilizing flow chemistry or alternative, less hazardous azide sources, could be a significant area of research.
Promising Avenues for Theoretical and Computational Chemistry
In the absence of extensive experimental data, theoretical and computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to determine its optimized molecular geometry, electronic structure, and spectroscopic properties (such as predicted NMR and IR spectra).
Potential Computational Studies:
| Study Type | Objective |
| Molecular Orbital Analysis | Investigation of HOMO-LUMO energy gap to predict reactivity. |
| Electrostatic Potential Mapping | Identification of electron-rich and electron-poor regions to predict sites for electrophilic and nucleophilic attack. |
| Reaction Mechanism Modeling | Elucidation of potential synthetic pathways and prediction of reaction kinetics and thermodynamics. |
These computational studies could guide future experimental work by identifying the most promising synthetic routes and predicting the chemical behavior of the compound.
Potential for Novel Material Applications
While no specific material applications for this compound have been reported, its chemical structure suggests several intriguing possibilities. The nitrogen-rich tetrazole ring is a well-known component in high-energy materials and coordination polymers. The phenylamine backbone, with its methoxy (B1213986) substituent, offers sites for further functionalization to tune the electronic and physical properties of resulting materials.
Potential Application Areas:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The tetrazole ring can act as a ligand to coordinate with metal ions, potentially forming porous materials with applications in gas storage or catalysis.
Energetic Materials: The high nitrogen content of the tetrazole moiety suggests potential, with further modification, for use in the development of new energetic materials.
Pharmaceutical Scaffolds: The substituted phenylamine structure is a common motif in pharmacologically active compounds, suggesting that this compound could serve as a valuable intermediate in drug discovery programs.
Q & A
Q. Q. How to reconcile divergent results in bioactivity studies (e.g., conflicting IC values)?
- Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines, incubation times). For example, tetrazole-containing compounds may show reduced activity in serum-rich media due to protein binding .
- Meta-Analysis: Aggregate data from multiple studies (e.g., using RevMan) to identify outliers and adjust for methodological variability (e.g., HTS vs. manual assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
